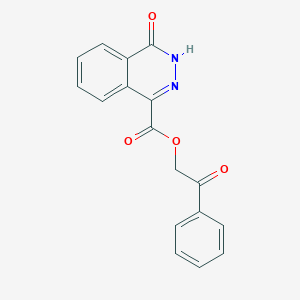
2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a chemical compound that belongs to the phthalazine family. It has been synthesized and studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Wirkmechanismus
The exact mechanism of action of 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant activities may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells. Its neuroprotective effects may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate can modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the levels of antioxidants such as superoxide dismutase and glutathione peroxidase. Additionally, it has been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate in lab experiments is its potential to modulate various biochemical and physiological processes. It can be used to study the mechanisms underlying inflammation, oxidative stress, and cancer. Additionally, it can be used as a fluorescent probe for detecting metal ions in biological systems. However, one of the limitations of using 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is its potential toxicity at high concentrations. Careful dosing and safety measures should be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to study its mechanism of action in more detail to better understand how it modulates various biochemical and physiological processes. Additionally, further research can be conducted to optimize the synthesis method and improve the yield of the product. Finally, it can be studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Synthesemethoden
The synthesis of 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate involves the condensation of 2-oxo-2-phenylethylamine with phthalic anhydride in the presence of a catalyst such as acetic anhydride. The reaction is carried out under reflux conditions for several hours until the product is formed. The yield of the product can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
Eigenschaften
Molekularformel |
C17H12N2O4 |
|---|---|
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
phenacyl 4-oxo-3H-phthalazine-1-carboxylate |
InChI |
InChI=1S/C17H12N2O4/c20-14(11-6-2-1-3-7-11)10-23-17(22)15-12-8-4-5-9-13(12)16(21)19-18-15/h1-9H,10H2,(H,19,21) |
InChI-Schlüssel |
MLOPSCRAGAMJSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299560.png)
![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2-dihydroxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B299561.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide](/img/structure/B299564.png)



![N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299574.png)

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299576.png)
![2-[(5,5-diethyl-1-methyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B299578.png)
![N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299580.png)

![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)